3,5-Diacetyl-1,4-dihydrolutidine is a specialized Hantzsch 1,4-dihydropyridine, a class of compounds recognized as synthetic mimics of the NADH coenzyme. It functions as a mild and selective organic reducing agent for transfer hydrogenations. The compound is perhaps most widely known as the specific yellow chromophore, often abbreviated as DDL, formed in the Hantzsch reaction used for the quantitative colorimetric determination of formaldehyde, notably in AATCC Test Method 112. It is typically supplied as a yellow to brown solid soluble in organic solvents such as ethanol and acetone, with limited solubility in water.
Substituting 3,5-Diacetyl-1,4-dihydrolutidine with more common Hantzsch esters, such as the diethyl ester (HEH, CAS 1149-23-1), is unreliable in practice. The electron-withdrawing acetyl groups at the 3 and 5 positions provide stronger conjugation and electronic stabilization of the dihydropyridine ring compared to the ester groups found on HEH. This fundamental electronic difference alters the compound's oxidation potential and, consequently, its reactivity and selectivity as a reducing agent. For analytical applications, substitution is impossible; the specific diacetyl structure is essential for forming the chromophore required for quantitative formaldehyde detection via UV-Vis spectrophotometry. Procuring this specific diacetyl form is therefore critical for both established analytical protocols and synthetic reactions requiring its distinct electronic profile.
This compound is the specific yellow product, 3,5-diacetyl-1,4-dihydrolutidine (DDL), formed in the Hantzsch condensation reaction used for quantifying formaldehyde. Its distinct chromophoric properties result in a strong absorbance maximum at approximately 410 nm, which is the basis for its widespread use in analytical methods like the Nash reagent test and AATCC Test Method 112. Other Hantzsch esters, such as the common diethyl ester (HEH), do not form this specific chromophore and therefore cannot be used as substitutes in these established quantitative assays.
| Evidence Dimension | UV-Vis Absorbance Maximum (λmax) |
| Target Compound Data | ~410 nm |
| Comparator Or Baseline | Other Hantzsch esters (e.g., HEH): Do not form the required chromophore for this assay. |
| Quantified Difference | Qualitatively distinct; only the target compound is functional for this application. |
| Conditions | Aqueous solution, post-reaction with formaldehyde and ammonia source (Hantzsch reaction). |
For buyers in quality control, environmental testing, or textile industries, this specific CAS number is non-negotiable for performing standardized formaldehyde measurements.
The reactivity of Hantzsch esters is governed by the electronic nature of the substituents at the 3 and 5 positions. Electron-withdrawing groups (EWGs) capable of resonance interaction, such as acetyl (COR), stabilize the 1,4-dihydropyridine core by extending conjugation. The acetyl groups on this compound are stronger EWGs than the ethoxycarbonyl (CO2R) groups on the common Hantzsch ester (HEH). This modification results in a different oxidation potential and tuned reactivity, making it a distinct choice for reductions where the standard HEH may not provide optimal yield or selectivity.
| Evidence Dimension | Relative Electron-Withdrawing Strength of 3,5-Substituents |
| Target Compound Data | Acetyl groups (-COCH3): Stronger EWGs |
| Comparator Or Baseline | Diethyl Hantzsch Ester (-CO2Et): Weaker EWGs |
| Quantified Difference | Qualitative difference in electronic stabilization and redox potential. |
| Conditions | General principles of physical organic chemistry. |
This provides a rationale for screening this compound in synthetic routes where other Hantzsch esters have failed or underperformed, justifying its procurement as a distinct chemical tool.
3,5-Diacetyl-1,4-dihydrolutidine is documented as being soluble in common organic solvents like ethanol and acetone while exhibiting limited solubility in water. This solubility profile makes it well-suited for homogeneous reactions in organic media. This contrasts with inorganic reducing agents like sodium borohydride or its derivatives, which often have poor solubility in non-polar organic solvents, creating processing and purification challenges. The defined organic solubility ensures predictable behavior in non-aqueous reaction systems.
| Evidence Dimension | Solvent Compatibility |
| Target Compound Data | Soluble in ethanol, acetone. |
| Comparator Or Baseline | Inorganic hydrides (e.g., NaBH4, NaBH3CN): Generally soluble in water or polar protic solvents, less soluble in many common organic solvents. |
| Quantified Difference | Different solvent system compatibility, enabling homogeneous organic-phase reactions. |
| Conditions | Standard laboratory temperature and pressure. |
For process development, selecting a reagent with appropriate solubility avoids issues with reaction heterogeneity, simplifies workup, and improves process control, making this a practical choice for organic-phase synthesis.
This compound is the material of choice for preparing the Nash reagent for the spectrophotometric determination of formaldehyde at ~410 nm. Its primary use is in quality control for textiles (AATCC Test Method 112), building materials, and environmental samples where accurate formaldehyde quantification is required by regulation or standard operating procedure.
Due to its unique electronic profile conferred by the diacetyl groups, this reagent is a candidate for the reduction of activated C=C, C=O, and C=N bonds where common Hantzsch esters or borohydride reagents provide poor selectivity or undesired side reactions. It is particularly relevant in multi-step syntheses where fine-tuning the reducing power of the NADH mimic is necessary to achieve the desired outcome.
Its solubility in common organic solvents makes it a practical choice for transfer hydrogenation reactions conducted in non-aqueous media. This allows for cleaner reaction profiles and simpler downstream processing compared to using heterogeneous or poorly soluble inorganic hydride reagents for similar transformations.